DBCO-PEG4-acid

Catalog No.
S525102
CAS No.
1537170-85-6
M.F
C30H36N2O8
M. Wt
552.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-PEG4-acid

CAS Number

1537170-85-6

Product Name

DBCO-PEG4-acid

IUPAC Name

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C30H36N2O8

Molecular Weight

552.62

InChI

InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36)

InChI Key

LKSAMQQFMTVPKD-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

DBCO-PEG4-acid

Description

The exact mass of the compound DBCO-PEG4-acid is 552.2472 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Dibenzocyclooctyne (DBCO) group

    This group reacts with azide-containing molecules or biomolecules through a strain-promoted click reaction []. This reaction is specific and efficient, and it occurs under mild physiological conditions without the need for additional catalysts [, ].

  • Carboxylic acid group

    This group can be used to form amide bonds with amine-containing molecules [, ]. This reaction typically requires an activator molecule [].

These features make DBCO-PEG4-acid useful for attaching various molecules to biomolecules like proteins, antibodies, and peptides [, , ]. Here are some specific applications in scientific research:

  • Targeted drug delivery

    DBCO-PEG4-acid can be used to create drug conjugates, where a therapeutic drug is linked to a targeting molecule. The DBCO group can then be used to attach the drug conjugate to a specific cell type that expresses azide groups on its surface [].

  • Protac linker

    DBCO-PEG4-acid is being explored as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs) []. PROTACs are molecules designed to degrade specific proteins within a cell. The DBCO group in DBCO-PEG4-acid could be used to link a targeting molecule to a molecule that recruits cellular machinery to degrade the protein of interest [].

  • Biomolecule immobilization

    DBCO-PEG4-acid can be used to immobilize biomolecules onto surfaces for various applications, such as biosensors and diagnostics [].

DBCO-PEG4-acid is a synthetic molecule designed to covalently attach two different biomolecules. It consists of three key components [, ]:

  • Dibenzocyclooctyne (DBCO) group: This moiety reacts with azide-functionalized molecules via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, a type of copper-free click chemistry [, ].
  • Polyethylene glycol (PEG) spacer: This hydrophilic chain improves the water solubility of the linker and reduces aggregation of the conjugated biomolecules [].
  • Carboxylic acid group: This terminal group can react with primary amines on biomolecules under specific conditions (using activators like EDC or HATU) to form a stable amide bond [].

The significance of DBCO-PEG4-acid lies in its ability to efficiently and selectively link various biomolecules for diverse applications in life sciences research, such as drug development, protein engineering, and bioimaging [].


Molecular Structure Analysis

DBCO-PEG4-acid has a complex structure with several key features [, ]:

  • The DBCO group is a bicyclic structure with inherent ring strain, making it highly reactive towards azides.
  • The PEG spacer is typically a chain of four ethylene glycol units (PEG4) that enhances water solubility and reduces steric hindrance during conjugation [].
  • The carboxylic acid group (COOH) provides a reactive site for amide bond formation with amine-containing biomolecules.

Chemical Reactions Analysis

DBCO-PEG4-acid participates in two key reactions in bioconjugation:

  • SPAAC reaction with azides: This reaction is the primary linkage formation between DBCO and azide-functionalized biomolecules. It's a highly specific and efficient reaction that proceeds under mild aqueous conditions without requiring copper catalysts [, ].

Balanced chemical equation for SPAAC reaction:

DBCO-PEG4-acid + N3-Biomolecule -> DBCO-PEG4-Triazole-Biomolecule
  • Amide bond formation with amines: The terminal carboxylic acid of DBCO-PEG4-acid can react with primary amines on biomolecules using coupling agents like EDC or HATU to form a stable amide bond [].

Balanced chemical equation (general for amide bond formation):

R-COOH + H2N-Biomolecule + Coupling Agent -> R-CO-NH-Biomolecule + Byproducts

Physical And Chemical Properties Analysis

  • Solubility: The PEG spacer likely makes DBCO-PEG4-acid water-soluble []. It may also have solubility in organic solvents like DMSO, DCM, and DMF commonly used in organic chemistry [].
  • Stability: The DBCO group is known for its thermal stability. The overall stability of the molecule depends on the attached biomolecules.

DBCO-PEG4-acid acts as a bridge between two biomolecules. The DBCO group covalently links to an azide-tagged biomolecule via SPAAC. The PEG spacer provides flexibility and reduces aggregation, while the carboxylic acid allows further conjugation with amine-containing biomolecules [, ]. This enables the creation of complex bioconjugates for various research applications.

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

1

Exact Mass

552.2472

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Wang H, Tang L, Liu Y, Dobrucka IT, Dobrucki LW, Yin L, Cheng J. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates. Theranostics. 2016 Jun 16;6(9):1467-76. doi: 10.7150/thno.16003. eCollection 2016. PubMed PMID: 27375793; PubMed Central PMCID: PMC4924513.
2: Yoon HI, Yhee JY, Na JH, Lee S, Lee H, Kang SW, Chang H, Ryu JH, Lee S, Kwon IC, Cho YW, Kim K. Bioorthogonal Copper Free Click Chemistry for Labeling and Tracking of Chondrocytes In Vivo. Bioconjug Chem. 2016 Apr 20;27(4):927-36. doi: 10.1021/acs.bioconjchem.6b00010. Epub 2016 Mar 10. PubMed PMID: 26930274.
3: Zimmerman ES, Heibeck TH, Gill A, Li X, Murray CJ, Madlansacay MR, Tran C, Uter NT, Yin G, Rivers PJ, Yam AY, Wang WD, Steiner AR, Bajad SU, Penta K, Yang W, Hallam TJ, Thanos CD, Sato AK. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system. Bioconjug Chem. 2014 Feb 19;25(2):351-61. doi: 10.1021/bc400490z. Epub 2014 Jan 29. PubMed PMID: 24437342.

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